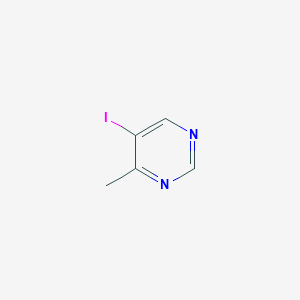
3,3,3-Trifluor-2-oxopropansäure-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-2-oxopropanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to pyruvic acid.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Wirkmechanismus
Target of Action
The primary target of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate is the biochemical pathway involved in the biotransformation of pentafluoropropane in rats and humans .
Mode of Action
It is known to be a useful reagent in the biotransformation of pentafluoropropane .
Biochemical Pathways
The compound is involved in the biotransformation of pentafluoropropane
Result of Action
The result of the action of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate is the biotransformation of pentafluoropropane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-oxopropanoic acid hydrate typically involves the fluorination of pyruvic acid. One common method is the reaction of pyruvic acid with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 3,3,3-trifluoro-2-oxopropanoic acid hydrate involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,3-Trifluoro-2-oxopropanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert it into trifluoromethyl alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Trifluoromethyl ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted trifluoromethyl derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoroacetic acid: Another fluorinated carboxylic acid with similar reactivity but different applications.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, used in similar synthetic applications.
Trifluoromethyl alcohols: Reduced forms of trifluoromethyl ketones, used in different chemical reactions
Uniqueness
3,3,3-Trifluoro-2-oxopropanoic acid hydrate is unique due to its specific structure, which combines the properties of a ketone and a carboxylic acid with the high electronegativity of fluorine atoms. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2-oxopropanoic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3O3.H2O/c4-3(5,6)1(7)2(8)9;/h(H,8,9);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOGFLGQOLWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347240 |
Source


|
| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081801-99-1, 431-72-1 |
Source


|
| Record name | 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trifluoro-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(6-Methylbenzo[d]thiazol-2-yl)guanidine](/img/structure/B1314210.png)
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B1314214.png)
![6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1314215.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)




